Allochenodeoxycholic acid
CAS No.: 15357-34-3
Cat. No.: VC0231858
Molecular Formula: C24H40O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15357-34-3 |
|---|---|
| Molecular Formula | C24H40O4 |
| Molecular Weight | 0 |
| IUPAC Name | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
Allochenodeoxycholic acid has the molecular formula C24H40O4, with a molecular weight of 392.6 g/mol . It is structurally characterized as a 24-carbon steroid with a carboxylic acid group at position 24 and hydroxyl groups at positions 3 and 7, both in alpha orientation. The compound exists as a white to off-white crystalline powder at room temperature.
Structural Characteristics
The IUPAC name for allochenodeoxycholic acid is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid . This complex nomenclature reflects the specific stereochemistry of the molecule, particularly the critical 5α-configuration that defines it as an allo-bile acid.
Spectroscopic and Identification Data
Table 1: Key Identification Parameters for Allochenodeoxycholic Acid
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 15357-34-3 | |
| ChEBI ID | CHEBI:81258 | |
| InChIKey | RUDATBOHQWOJDD-IKAPKQLESA-N | |
| Molecular Weight | 392.6 g/mol | |
| Molecular Formula | C24H40O4 |
The structure can be represented in various formats including SMILES notation: CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C@@HO)C .
Biological Significance
Metabolic Pathways and Transformations
Allochenodeoxycholic acid may occur as a metabolite in specific physiological or pathological conditions. The 5α-configuration characteristic of allo-bile acids can result from alternative metabolic pathways or bacterial transformations of primary bile acids in the intestinal environment. The microbial metabolism of bile acids in the gut can lead to a variety of secondary and tertiary bile acids with modified structures and functions.
Synthesis Methods
Chemical Synthesis Strategies
The synthesis of allochenodeoxycholic acid presents challenges due to the need for specific stereochemical control, particularly at the critical C-5 position. A published method describes a new approach for the preparation of allochenodeoxycholic acid . This synthetic pathway involves several key steps:
-
Simultaneous oxidation-dehydrogenation reaction of 3α-hydroxy 5β-bile acid formyl esters using iodoxybenzene catalyzed by benzeneseleninic anhydride
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Reductive allomerization at C-5 of the resulting 1,4-dien-3-oxo hydroxy acids using lithium in liquid ammonia
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Subsequent reduction of the 3-oxo 5α-compounds with K-Selectride to achieve the desired stereochemistry
This synthetic approach represents an advancement in the preparation of allo-bile acids, potentially making these compounds more accessible for research and therapeutic applications.
Analytical Methods and Characterization
The identification and quantification of allochenodeoxycholic acid in biological samples typically involve chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of bile acids. These methods allow for the separation and identification of structurally similar bile acids, including differentiation between allochenodeoxycholic acid and other bile acid isomers.
Comparison with Related Bile Acids
Structural Comparison with Chenodeoxycholic Acid
Allochenodeoxycholic acid and chenodeoxycholic acid share the same molecular formula (C24H40O4) and functional groups (carboxylic acid at C-24, hydroxyl groups at C-3 and C-7), but differ critically in the stereochemistry at C-5. Chenodeoxycholic acid has the 5β-configuration, resulting in an A/B ring junction where the rings are cis-fused, creating a bent shape. In contrast, allochenodeoxycholic acid has the 5α-configuration, resulting in trans-fused rings and a more extended, flatter structure .
Comparison with Allodeoxycholic Acid
Allodeoxycholic acid is another allo-bile acid with the 5α-configuration, but it differs from allochenodeoxycholic acid in its hydroxylation pattern. While allochenodeoxycholic acid has hydroxyl groups at positions 3α and 7α, allodeoxycholic acid has hydroxyl groups at positions 3α and 12α . This difference in hydroxylation pattern affects the compound's polarity, solubility, and potentially its biological activity.
Table 2: Comparison of Key Bile Acids
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